(R)-1-(Pyridin-2-yl)ethanol
Overview
Description
“(R)-1-(Pyridin-2-yl)ethanol” is a compound that can be synthesized and utilized in various chemical reactions. It is a chiral alcohol that contains a pyridine ring, which is a common motif in many pharmaceuticals and biologically active molecules. The presence of the pyridine ring suggests potential applications in catalysis and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related pyridine-containing compounds has been demonstrated through various methods. For instance, a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols involves multiple bond cleavages and formations, indicating the potential for complex transformations involving pyridine derivatives . Additionally, Ru(II) complexes with pyridine ligands have been shown to catalyze the dehydrogenation of primary alcohols to carboxylic acids , suggesting that similar catalytic systems could potentially be applied to the synthesis of “(R)-1-(Pyridin-2-yl)ethanol”.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, as seen in the structural characterization of Ru(II) complexes . The pyridine ring provides a planar aromatic system that can engage in π-stacking and other non-covalent interactions, which can influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Pyridine derivatives are versatile in chemical reactions. For example, the metabolic formation of a pyridine-containing compound with hypocholesteremic effects indicates that such structures can undergo biotransformation . Chemoenzymatic routes have also been developed to produce optically active pyridine alcohols, which are valuable in medicinal chemistry . Furthermore, metal-free visible light-driven oxidation of alcohols using a pyridine-containing catalyst has been reported , demonstrating the role of pyridine derivatives in photocatalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine alcohols like “(R)-1-(Pyridin-2-yl)ethanol” are influenced by the presence of both the hydroxyl and pyridine functional groups. These properties can be tuned by modifying the pyridine ring or the alcohol moiety. For instance, the eco-friendly synthesis of pyridines in ethanol as a green solvent shows the solubility of such compounds in organic solvents . The one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using a tandem catalyst system highlights the selectivity and efficiency that can be achieved in the synthesis of pyridine derivatives .
Scientific Research Applications
Chemoenzymatic Synthesis : Perrone et al. (2006) developed a method for the enantiomerically pure synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol, which is a valuable moiety of beta3-adrenergic receptor agonists. This synthesis involves kinetic resolution and conversion processes highlighting its significance in medicinal chemistry (Perrone et al., 2006).
Protecting Group for Carboxylic Acids : Elladiou and Patrickios (2012) identified 2-(pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid. This compound can be selectively removed after polymerization, which makes it useful in polymer chemistry (Elladiou & Patrickios, 2012).
Water Oxidation Catalysts : Zong and Thummel (2005) explored the use of (R)-1-(Pyridin-2-yl)ethanol in dinuclear complexes for water oxidation, demonstrating its potential in catalysis and environmental applications (Zong & Thummel, 2005).
One-Pot Synthesis Applications : Magadum and Yadav (2017) reported the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using a tandem palladium-lipase catalyst, demonstrating its use in selective synthesis and catalysis (Magadum & Yadav, 2017).
Complexation with Metal Ions : Mardani et al. (2019) studied the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with copper(II) and cadmium(II), demonstrating the compound's role in forming metal-ligand complexes (Mardani et al., 2019).
CO2 Binding via Metal–Ligand Cooperation : Stichauer et al. (2017) explored rhenium(I) triscarbonyl compounds with (R)-1-(Pyridin-2-yl)ethanol derivatives for CO2 binding, which is relevant for environmental and catalysis research (Stichauer et al., 2017).
Safety And Hazards
The safety information for “®-1-(Pyridin-2-yl)ethanol” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(1R)-1-pyridin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349085 | |
Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Pyridin-2-yl)ethanol | |
CAS RN |
27911-63-3 | |
Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(pyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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